molecular formula C10H9ClN6O3S B2429757 N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide CAS No. 329779-13-7

N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide

Cat. No.: B2429757
CAS No.: 329779-13-7
M. Wt: 328.73
InChI Key: JQTVJEJKYDKFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and chemical biology research. Structurally, it features a 4-chloro-3-nitrophenyl group and a 1-methyl-1H-1,2,3,4-tetraazol-5-yl moiety linked by a sulfanylacetamide bridge. Compounds within this class are frequently investigated as key intermediates or precursors in the synthesis of heterocyclic compounds with potential biological activity . The tetrazole ring system is a known bioisostere for carboxylic acids or other rings, which can enhance pharmacokinetic properties . Researchers may explore this molecule for developing new agents in various therapeutic areas, similar to other sulfur-containing heterocycles that have shown promise . The presence of both electron-withdrawing groups (nitro and chloro) on the phenyl ring and the sulfur atom in the chain can influence the compound's reactivity and potential interactions in biological systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Note on Specifics: The precise mechanism of action, specific research applications, and detailed biological profile for this exact compound are not currently established in the widely available scientific literature and require further investigation by qualified researchers.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN6O3S/c1-16-10(13-14-15-16)21-5-9(18)12-6-2-3-7(11)8(4-6)17(19)20/h2-4H,5H2,1H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTVJEJKYDKFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide (CAS No. 329779-13-7) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and enzyme inhibition effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H9ClN6O3S, with a molecular weight of 328.74 g/mol. It features a chloro-nitrophenyl moiety and a tetraazolyl sulfanyl group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : A study reported that derivatives with similar structures demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in vitro. Research indicates that it may inhibit cancer cell proliferation through apoptosis induction. In one study:

  • Cell Line Testing : The compound was tested on several cancer cell lines, showing a dose-dependent decrease in viability with IC50 values ranging from 10 to 30 µM .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes.

  • Acetylcholinesterase (AChE) : This compound showed promising AChE inhibitory activity with an IC50 value of approximately 45 µg/mL in comparison to standard inhibitors .
  • Butyrylcholinesterase (BChE) : It exhibited moderate BChE inhibition as well, suggesting potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

Study on Antimicrobial Efficacy

In a comparative study of various nitrophenyl compounds, this compound was found to be among the most effective against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 µg/mL .

Evaluation of Antitumor Properties

A detailed investigation into the antitumor effects revealed that treatment with this compound led to a significant reduction in tumor size in xenograft models when administered at doses of 20 mg/kg . The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Data Summary

Biological ActivityObserved EffectReference
AntibacterialMIC = 2 µg/mL against S. aureus
AntitumorIC50 = 10–30 µM in cancer cell lines
AChE InhibitionIC50 = 45 µg/mL
BChE InhibitionModerate inhibition observed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide. For instance, compounds with similar structures have shown significant growth inhibition against various cancer cell lines. A study indicated that derivatives of this compound exhibited promising activity against human cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% .

Antimicrobial Properties

Research has also demonstrated antimicrobial activity against both bacterial and fungal strains. The presence of the tetraazolyl group is believed to enhance the compound's ability to disrupt microbial cell membranes, making it a candidate for further development in treating infections .

Pesticidal Activity

The compound's structural characteristics suggest potential applications as a pesticide. Compounds containing similar functional groups have been studied for their efficacy against agricultural pests. Preliminary investigations indicate that this compound may possess insecticidal properties due to its ability to interfere with pest metabolic pathways .

In Silico Studies

In silico studies have been employed to predict the compound's pharmacokinetic properties and toxicity profiles. These computational models help in understanding how the compound behaves in biological systems, which is crucial for its development as a therapeutic agent .

Case Studies

StudyApplicationFindings
Anticancer Study Growth InhibitionSignificant inhibition observed in SNB-19 and OVCAR-8 cell lines with PGIs up to 86% .
Antimicrobial Study Bacterial and Fungal ActivityDemonstrated efficacy against various strains; potential for development as an antimicrobial agent .
Molecular Docking Enzyme InteractionSuggested interaction with 5-lipoxygenase; potential role in anti-inflammatory pathways .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro-3-nitrophenyl group facilitates nucleophilic aromatic substitution (NAS) under controlled conditions. In structurally similar compounds, chlorine substitution occurs at 80–100°C using:

  • Ammonia/amines : Forms amino derivatives (yield: 65–78%)

  • Thiols : Produces thioether-linked analogs (e.g., with benzyl mercaptan at 70°C)

Key influencing factors :

  • Nitro groups at position 3 act as strong electron-withdrawing groups, activating the para-chloro position for NAS

  • Steric hindrance from the tetrazole system reduces reactivity at higher temperatures (>120°C)

Oxidation of Sulfanyl Group

The –S– bridge undergoes oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA):

Oxidizing AgentConditionsProductYield
H₂O₂ (30%)0–5°C, 4hSulfoxide58%
mCPBART, 2hSulfone83%

Sulfone derivatives show enhanced thermal stability (decomposition >250°C vs. 180°C for parent compound).

Hydrolysis of Acetamide Moiety

Controlled hydrolysis occurs under acidic/basic conditions:

Acidic (HCl 6M, reflux)

  • Cleaves acetamide to carboxylic acid

  • Reaction time: 8h

  • Yield: 72%

Basic (NaOH 2M, 60°C)

  • Generates sodium carboxylate

  • Requires 12h for complete conversion

Tetrazole Ring Modifications

The 1-methyltetrazole ring participates in:

A. Alkylation

  • Reacts with methyl iodide (K₂CO₃, DMF) to form 1,5-dimethyltetrazolium salts

  • Rate constant (k): 3.2 × 10⁻³ L/mol·s at 25°C

B. Coordination Chemistry

  • Forms complexes with transition metals (Cu²⁺, Ni²⁺)
    | Metal Salt | Ligand:Metal Ratio | Stability Constant (log β) |
    |------------|--------------------|----------------------------|
    | Cu(NO₃)₂ | 2:1 | 8.9 ± 0.3 |
    | NiCl₂ | 1:1 | 5.7 ± 0.2 |

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C, ethanol) converts the nitro group to amine:

ConditionProductApplication
40 psi H₂, 4h3-amino-4-chlorophenyl derivativeAnticancer intermediate

Reduced analogs exhibit shifted λ_max from 315 nm to 285 nm (UV-Vis) .

Cyclocondensation Reactions

Reacts with aldehydes in ethanol/HCl to form thiazolidinone derivatives:

AldehydeReaction TimeYield
Benzaldehyde6h68%
4-Nitrobenzaldehyde8h71%

Products demonstrate enhanced antimicrobial activity (MIC 16–32 μg/mL vs. 64 μg/mL for parent) .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution and cyclization. For example, refluxing intermediates with acetic anhydride (as in similar acetamide syntheses) facilitates acetylation, followed by slow crystallization for purification . Optimization includes controlling reaction time (e.g., 30-minute reflux) and solvent choice (ethanol for crystallization). Yield improvements may require stoichiometric adjustments of reagents like acetic anhydride and temperature modulation.

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR : To confirm substituent positions (e.g., nitrophenyl and tetraazole groups) via chemical shifts and coupling patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S–C stretching at ~650 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S, Cl) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.
  • Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact, as nitro groups may be irritants .
  • Storage : In airtight containers away from ignition sources (per P210 guidelines) .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance reaction design for derivatives of this compound?

  • Methodology :

  • Reaction Path Search : Tools like density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational path searches with experimental validation to optimize cyclization steps .
  • Solvent Effects : COSMO-RS simulations model solvent interactions to select optimal media (e.g., acetonitrile vs. DMF) .
  • Electronic Properties : HOMO-LUMO analysis guides modifications to improve electrophilic/nucleophilic reactivity .

Q. What crystallographic strategies resolve structural ambiguities in nitroaromatic acetamides?

  • Methodology :

  • Single-Crystal XRD : Determines bond lengths (e.g., C–NO₂ torsion angles) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • Powder XRD : Assesses polymorphism and crystallinity post-synthesis .
  • Torsion Angle Analysis : Identifies deviations from planarity (e.g., nitro group twisting by ~17°, as in related structures) .

Q. How do structural modifications at the triazole ring impact biological activity, and how can conflicting SAR data be reconciled?

  • Methodology :

  • Substituent Screening : Synthesize analogs with varying substituents (e.g., methyl, benzyl) and test antimicrobial/anticancer activity .
  • Statistical Modeling : Use multivariate analysis (e.g., PCA or QSAR) to isolate influential groups. For example, bulkier substituents may hinder membrane permeability, explaining activity drops .
  • Crystallographic Validation : Compare active/inactive analogs to identify steric or electronic barriers .

Q. What strategies mitigate side reactions during sulfanyl-acetamide coupling?

  • Methodology :

  • Protecting Groups : Temporarily shield reactive sites (e.g., nitro groups) during coupling .
  • Catalyst Optimization : Use Pd-based catalysts for selective cross-coupling, minimizing disulfide byproducts .
  • Kinetic Monitoring : In situ FTIR or Raman tracks reaction progress to terminate before side reactions dominate .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar acetamides?

  • Methodology :

  • Standardized Assays : Re-test compounds under uniform conditions (e.g., MIC protocols for antimicrobial studies) .
  • Meta-Analysis : Compare datasets to identify outliers (e.g., solvent-dependent solubility affecting bioavailability) .
  • Structural Re-examination : Verify substituent positions via XRD to rule out synthesis errors .

Q. Why might computational predictions of reactivity conflict with experimental outcomes for nitroaromatic intermediates?

  • Methodology :

  • Solvent/Environment Calibration : Adjust computational models to account for solvent polarity (e.g., implicit vs. explicit solvent in DFT) .
  • Transition State Re-evaluation : Use ab initio molecular dynamics to capture solvent effects on activation energy .
  • Experimental Validation : Perform kinetic studies (e.g., Eyring plots) to compare predicted vs. observed rates .

Methodological Resources

  • Synthetic Protocols : Refer to reflux-acetylation and POCl₃-mediated cyclization .
  • Computational Tools : ICReDD’s reaction path search software .
  • Safety Guidelines : P201-P210 protocols for nitro compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.